Methyl thieno[3,2-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONXLZSDTMCDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662717 | |
| Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-41-1 | |
| Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl thieno[3,2-b]pyridine-3-carboxylate has been studied for its potential anticancer properties. A notable study evaluated a series of derivatives for their efficacy against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain derivatives significantly reduced cell viability and proliferation while showing low toxicity towards non-tumorigenic mammary epithelial cells. Specifically, compound 2e demonstrated a marked reduction in tumor size in an in ovo chick chorioallantoic membrane (CAM) model, highlighting its potential as a therapeutic agent against TNBC .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory capabilities of this compound. Its structural features allow it to interact with biological macromolecules involved in inflammatory pathways, potentially inhibiting the activity of pro-inflammatory enzymes and receptors .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to construct complex molecules with potential biological activity, making it valuable for the development of new pharmaceuticals . The compound's reactive functional groups enable various chemical transformations, facilitating the synthesis of other heterocyclic compounds .
Material Science
The unique electronic properties of this compound make it suitable for applications in material science. It can be employed in the development of organic semiconductors and other advanced materials due to its structural characteristics . The compound's ability to form conductive films enhances its utility in electronic applications.
Data Table: Summary of Applications
Case Studies
-
Antitumor Activity Evaluation
In vitro studies demonstrated that methyl thieno[3,2-b]pyridine derivatives exhibited potent antitumor activity against MDA-MB-231 cells (a TNBC model). The compounds influenced cell cycle dynamics by increasing the G0/G1 phase and decreasing the S phase, suggesting a mechanism involving cell cycle arrest . -
Synthesis and Characterization
A series of methyl thieno[3,2-b]pyridine derivatives were synthesized and characterized using NMR and mass spectrometry. The biological activity was assessed through various assays, revealing promising results against bacterial strains and potential for further drug development .
Mechanism of Action
The mechanism by which methyl thieno[3,2-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases, which are involved in the production of inflammatory mediators.
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibition of COX and lipoxygenases.
Receptor Binding: Binding to specific receptors involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of methyl thieno[3,2-b]pyridine-3-carboxylate and structurally related derivatives, focusing on substituents, physical properties, and applications:
Structural and Functional Insights:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃ in ) enhance thermal stability and electronic properties, making these derivatives suitable for organic semiconductors.
- Heteroaromatic substituents (e.g., pyrazine in ) improve π-conjugation, critical for charge transport in photovoltaic devices.
- Functional groups like azides () or hydroxyls () enable further chemical modifications, expanding utility in drug discovery.
Synthetic Pathways :
- Derivatives are often synthesized via Pd-catalyzed cross-coupling (e.g., Stille/Suzuki reactions for aryl substitutions ).
- Huisgen cycloaddition is employed for triazole-functionalized analogs , while enzymatic resolution (e.g., Candida rugosa lipase) achieves enantiopure dihydropyridines .
Thermal and Optical Properties: Thieno[3,2-b]pyridines with trifluoromethyl groups exhibit enhanced thermal stability (TGA data in ). UV-vis absorption spectra show redshifted λmax for pyrazine-substituted derivatives, indicating extended conjugation .
Key Research Findings
Organic Semiconductors: Thieno[3,2-b]pyridine derivatives with electron-withdrawing groups (e.g., CF₃) demonstrate p-type semiconductor behavior with hole mobilities up to 10⁻² cm²/V·s, comparable to amorphous silicon . Blending these compounds with fullerene derivatives (e.g., PCBM) achieves bulk heterojunction solar cells with efficiencies approaching 5% .
Pharmaceutical Applications: Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate serves as a precursor for triazole derivatives with antitumor and neuroprotective activities . Chlorinated analogs (e.g., ) show promise as kinase inhibitors due to their ability to interact with hydrophobic enzyme pockets .
Thermal Stability :
- Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 300°C for CF₃-substituted derivatives, making them suitable for high-temperature processing in device fabrication .
Biological Activity
Methyl thieno[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and specific case studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction. This method allows for the introduction of diverse aryl groups, enhancing the compound's potential biological activity. The general synthetic route involves:
- Starting Material : Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
- Reagents : (Hetero)aryl pinacol boranes or boronic acids
- Catalyst : Palladium(0) complexes
This approach has led to the development of a series of derivatives with varied biological profiles.
2.1 In Vitro Studies
Recent studies have evaluated the antitumor potential of this compound derivatives against several cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The results indicate significant cytotoxic effects at low concentrations:
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumor Cells |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Low toxicity |
| 2e | MDA-MB-468 | Not specified | Low toxicity |
In these assays, compound 2e demonstrated a notable decrease in cell viability and proliferation rates. The mechanism appears to involve interference with the cell cycle, particularly increasing the G0/G1 phase and decreasing the S phase in treated cells compared to controls .
The mechanism by which this compound exerts its antitumor effects is still under investigation. However, preliminary data suggest that apoptosis may not be the primary pathway involved. Instead, the compound appears to inhibit cell cycle progression without significantly altering apoptotic markers such as PARP or caspase-3 levels . This suggests a unique mechanism that warrants further exploration.
3.1 Study on Derivative 2e
In a detailed study involving derivative 2e , researchers employed various assays to assess its biological activity:
- Cell Viability Assay : Utilized trypan blue exclusion method.
- Proliferation Assay : Conducted using bromodeoxyuridine incorporation.
- Cell Cycle Analysis : Performed via flow cytometry.
The findings indicated that treatment with compound 2e not only reduced the number of viable cells but also altered the cell cycle profile significantly after 48 hours of exposure. Notably, this compound also exhibited efficacy in reducing tumor size in an in ovo chick chorioallantoic membrane model, underscoring its potential for further development as an anticancer agent .
4. Conclusion
This compound and its derivatives represent a promising class of compounds with significant antitumor activity against various cancer cell lines, particularly TNBC. The ability of these compounds to selectively target cancer cells while sparing non-tumorigenic cells highlights their therapeutic potential. Further research is necessary to fully elucidate their mechanisms of action and optimize their efficacy for clinical applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction introduces aryl or heteroaryl groups to the thieno[3,2-b]pyridine core. The methyl ester group remains intact during the coupling process.
Key Findings :
-
The reaction tolerates electron-withdrawing and donating substituents on the aryl boronic acid .
-
Steric hindrance from bulky groups reduces coupling efficiency .
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which serve as intermediates for further functionalization.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | Thieno[3,2-b]pyridine-3-carboxylic acid | 90 | |
| Saponification | NaOH (2M), EtOH/H₂O, 50°C, 6 h | Sodium carboxylate salt | 95 | |
| Amidation | NH₃/MeOH, 25°C, 24 h | Thieno[3,2-b]pyridine-3-carboxamide | 80 |
Applications :
-
Carboxylic acid derivatives exhibit enhanced solubility for biological assays.
-
Amides are precursors for ureas and hydrazides with antitumor activity .
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient positions on the pyridine ring undergo substitution with nucleophiles.
| Nucleophile | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 4 h | C-2 | 75 | |
| Methoxide | NaOMe, DMF, 60°C, 8 h | C-5 | 65 | |
| Amines | DIPEA, DCM, 25°C, 12 h | C-7 | 55 |
Mechanistic Insight :
-
Substitution at C-2 is favored due to electron-withdrawing effects from the ester group .
-
Steric effects at C-7 limit reactivity with bulky amines.
Cyclization Reactions
The compound participates in Thorpe-Ziegler cyclizations to form fused heterocycles.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triethyl orthoformate | AcOH, reflux, 6 h | Pyridothienopyrimidine | 70 | |
| Formamide | 180°C, 3 h | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine | 60 |
Key Observations :
-
Cyclization products show improved binding to kinase targets in cancer cells .
-
Electron-rich substituents on the thieno ring accelerate reaction rates .
Reduction and Oxidation Reactions
The ester group and heteroaromatic system undergo redox transformations.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Primary alcohol | 85 | ||
| Oxidation | KMnO₄, H₂SO₄, 50°C | Diketone derivative | 50 |
Applications :
-
Reduced alcohols are intermediates for ethers and esters with antimicrobial activity.
Heterocyclic Ring Modifications
The thieno[3,2-b]pyridine core reacts with electrophiles to form novel fused systems.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃, DCM, 25°C, 12 h | Acetylated thienopyridine | 65 | |
| Chloroacetone | K₂CO₃, DMF, 80°C, 6 h | Thieno[3,2-b]pyrido[2,3-d]pyrimidine | 60 |
Structural Impact :
Preparation Methods
Cyclization-Based Synthesis
The core approach to synthesize methyl thieno[3,2-b]pyridine-3-carboxylate involves constructing the fused thieno[3,2-b]pyridine ring system through cyclization reactions.
General Cyclization Reaction : The synthesis typically starts from precursors bearing appropriate functional groups (e.g., amino, mercapto, or halogen substituents) that undergo intramolecular cyclization under controlled conditions to form the bicyclic thieno[3,2-b]pyridine scaffold. This can be achieved by reacting α-halogenated compounds with mercaptopyridine derivatives in the presence of base catalysts such as sodium alkoxide or potassium hydroxide in solvents like DMF or ethanol.
Catalysts and Conditions : Base catalysts such as sodium alkoxide, potassium hydroxide, or nanocrystalline magnesium oxide (MgO) are used to promote cyclization efficiently. Reaction temperatures range from ambient to reflux conditions depending on the step, with reaction times as short as 5-10 minutes for the cyclization step.
Example Protocol : A stepwise one-pot three-component reaction involving malononitrile, aldehydes, and thiophenol in the presence of high surface area MgO or nanocrystalline MgO yields 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles. Subsequent reduction and alkylation steps lead to the free thiol intermediates, which cyclize to form thieno[3,2-b]pyridine derivatives.
Pd-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Cross-Coupling : For functionalized derivatives such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, Pd-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed. Starting from 3-amino precursors converted to diazonium salts, coupling with arylboronic acids or pinacolboranes under Pd(dppf) catalysis in the presence of potassium carbonate base in mixed solvents (DME:H2O) at 100 °C yields the desired products in moderate to high yields (35–84%).
Pd-Catalyzed Amination : Amino-functionalized thieno[3,2-b]pyridine carboxylates have been synthesized using Pd-catalyzed amination protocols involving ligands like Xantphos and bases such as cesium carbonate, with reactions performed under argon atmosphere at elevated temperatures (120 °C) to afford nitrodiarylamines and related derivatives.
Reaction Scheme and Mechanism Insights
The intramolecular cyclization involves nucleophilic attack of the thiol group on an electrophilic carbon (usually α-halogenated), leading to ring closure and formation of the thieno ring fused to the pyridine.
The use of base catalysts facilitates deprotonation and activation of nucleophiles, enhancing cyclization efficiency.
In Pd-catalyzed cross-coupling, oxidative addition, transmetallation, and reductive elimination steps enable the formation of C–C or C–N bonds at the 3-position of the thieno[3,2-b]pyridine core.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes | References |
|---|---|---|---|---|
| Base-Catalyzed Cyclization | α-Halogen compounds + 2-amino-4-aryl-6-mercaptopyridines; Na alkoxide, KOH, DMF/EtOH; RT to reflux | High (up to >90%) | Short reaction times (5-10 min); efficient | |
| Pd-Catalyzed Suzuki-Miyaura | 3-Amino precursors → diazonium salts + arylboronic acids; Pd(dppf), K2CO3, DME:H2O, 100 °C | Moderate to high (35–84%) | Suitable for (hetero)aryl substitution | |
| Pd-Catalyzed Amination | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate + aryl halides; Pd catalyst, Xantphos, Cs2CO3, 120 °C | Moderate | For nitrodiarylamine derivatives | |
| Huisgen 1,3-Dipolar Cycloaddition | Alkynes + organic azides; Cu(I) catalyst, RT | Variable | For triazolylthienopyridine derivatives |
Research Findings and Optimization
Use of nanocrystalline MgO as a base catalyst improves reaction rates and product purity in the cyclization steps.
Continuous flow reactors have been explored in industrial settings to optimize cyclization reactions, enhancing yields and scalability.
Pd-catalyzed protocols allow for structural diversification at the 3-position, enabling the synthesis of biologically relevant derivatives with potential kinase inhibitory activity.
Q & A
Q. What are the established synthetic routes for Methyl thieno[3,2-b]pyridine-3-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step reactions, including:
- Suzuki-Miyaura Cross-Coupling : Using potassium 3-thiophenetrifluoroborate and 6-bromothieno[3,2-b]pyridine in the presence of a palladium catalyst .
- Thorpe-Ziegler Cyclization : S-alkylation of pyridine-3-carbonitrile derivatives followed by thermal isomerization .
- Catalytic Optimization : Copper chloride or palladium catalysts enhance yield and purity, with continuous flow reactors improving scalability .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in ethyl 3-amino-6-methyl derivatives .
- Spectroscopic Techniques : H/C NMR confirms substituent positions; IR identifies functional groups (e.g., carbonyl at ~1700 cm) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What are its primary applications in material science?
Methodological Answer:
- Organic Semiconductors : The π-conjugated thieno-pyridine core enables charge transport in organic field-effect transistors (OFETs). Device optimization involves measuring field-effect mobility (μ) and current on/off ratios .
- Electron-Deficient Moieties : The carboxylate group enhances electron affinity, critical for n-type semiconductor design .
Advanced Research Questions
Q. How does this compound inhibit hepatocellular carcinoma (HCC)?
Methodological Answer:
- In Vitro Models : Anti-HCC activity is assessed using HepG2 cells, with GI values compared to controls like ellipticine. Compound 2f (a derivative) showed GI = 1.2 µM vs. 2.9 µM for ellipticine .
- Mechanistic Studies : Flow cytometry reveals cell cycle arrest in G2/M phase and reduced S-phase population, indicating interference with DNA replication .
- QSAR Parameters : Amino groups and hydrogen-bond donors correlate with anti-HCC activity; 3D descriptors inform molecular docking simulations .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., PLP1 for hepatotoxicity) to distinguish cytotoxic vs. therapeutic effects .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to identify pharmacokinetic variability .
- Structural Analog Comparison : Synthesize derivatives (e.g., methyl 3-amino-6-[(hetero)arylethynyl] variants) to isolate active pharmacophores .
Q. What strategies optimize its use in organic electronics?
Methodological Answer:
Q. How is hepatotoxicity evaluated for therapeutic candidates?
Methodological Answer:
- Primary Cell Models : Porcine liver primary cells (PLP1) determine hepatotoxicity thresholds (e.g., PLP1 GI > 125 µM for compound 2f ) .
- Biomarker Profiling : Measure ALT/AST release and glutathione depletion to assess liver damage .
Q. What computational tools predict its bioactivity and material properties?
Methodological Answer:
- QSAR with 3D Descriptors : MOE or Schrodinger Suite calculates steric/electronic parameters for anti-HCC activity .
- DFT Calculations : Gaussian software optimizes geometry and computes frontier molecular orbitals for semiconductor design .
Cross-Disciplinary Applications
Q. How can this compound bridge drug discovery and material science?
Methodological Answer:
- Dual-Function Derivatives : Introduce substituents (e.g., ethynyl groups) for both anticancer activity and charge transport. For example, methyl 3-amino-6-[(3-aminophenyl)ethynyl] derivatives show anti-HCC activity and semiconducting properties .
- High-Throughput Screening : Use combinatorial libraries to identify analogs with dual utility .
Q. What are the challenges in scaling up synthesis for clinical or industrial use?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
